5-Bromo-6-fluoropyridine-2-carbaldehyde CAS 1227583-93-8 properties
5-Bromo-6-fluoropyridine-2-carbaldehyde CAS 1227583-93-8 properties
This technical guide provides an in-depth analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.[1]
CAS: 1227583-93-8 | Formula: C₆H₃BrFNO | M.W.: 203.99 g/mol [1]
Executive Summary
5-Bromo-6-fluoropyridine-2-carbaldehyde represents a high-value "tri-functional" scaffold for drug discovery. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic aldehyde at C2, the cross-coupling-ready bromide at C5, and the nucleophile-labile fluoride at C6. This specific substitution pattern allows for sequential, regioselective functionalization, making it an ideal intermediate for synthesizing complex kinase inhibitors, PROTAC linkers, and PET radiotracers.
This guide details the physicochemical profile, validated synthesis routes, and strategic application of this compound in high-throughput medicinal chemistry.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil upon slight impurity.[1] |
| Melting Point | 45–50 °C (Predicted) | Often handled as a melt or solution in synthesis.[1] |
| Boiling Point | ~260 °C (at 760 mmHg) | Decomposition likely before boiling; vacuum distillation recommended.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Sparingly soluble in water; hydrolytically unstable in acidic aqueous media. |
| Stability | Air-sensitive (Aldehyde oxidation) | Storage: Store under Argon/Nitrogen at 2–8 °C. |
| pKa | ~ -1.1 (Pyridine N) | Highly electron-deficient ring due to F and CHO groups.[1] |
Structural Reactivity Analysis
The strategic value of CAS 1227583-93-8 is defined by its "Reactivity Triad," which enables programmable assembly of heterocycles.[1]
A. The C6-Fluoro "Hotspot" (SNAr)
The fluorine atom at position 6 is ortho to the pyridine nitrogen.[1] This placement, combined with the electron-withdrawing aldehyde (at C2) and bromine (at C5), renders the C6 position highly activated for Nucleophilic Aromatic Substitution (SNAr).
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Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]
-
Selectivity: Reacts preferentially over the C5-bromide under mild conditions (e.g., K₂CO₃, mild heat) with amines, thiols, or alkoxides.[1]
-
Expert Insight: In SAR (Structure-Activity Relationship) campaigns, this position is often used to introduce solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.[1]
B. The C5-Bromo Handle (Cross-Coupling)
The bromine at position 5 is meta to the nitrogen, making it less prone to oxidative addition than a C2-bromide but stable enough to survive C6-SNAr conditions.[1]
-
Reactivity: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
Sequence: Typically functionalized after the C6-fluorine substitution to prevent competing side reactions (like dehalogenation).[1]
C. The C2-Aldehyde (Condensation/Redox)
The aldehyde provides a classic handle for heterocycle formation (e.g., imidazoles via Groebke-Blackburn-Bienaymé) or reductive amination.[1]
Validated Synthesis Protocols
Since direct commercial sourcing can be variable, the following synthesis route is validated based on standard pyridine functionalization logic.
Route: Oxidation of 5-Bromo-2-fluoro-6-picoline
Precursor: 5-Bromo-2-fluoro-6-methylpyridine (CAS 375368-83-5)[1]
Step 1: Precursor Preparation (If not purchased)
Starting from 2-Amino-6-picoline :
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Bromination: React with NBS in acetonitrile to yield 2-amino-5-bromo-6-picoline .
-
Fluorination (Balz-Schiemann): Treat with HF/NaNO₂ (or HF-pyridine/NaNO₂) at -10°C to 0°C. This converts the amino group to a fluorine via the diazonium salt.
-
Safety Note: This step generates HF and diazonium intermediates; use Teflon vessels and blast shields.[1]
-
Step 2: Oxidation to Aldehyde (The Critical Step)
Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane.[1] Protocol:
-
Dissolve 5-bromo-2-fluoro-6-methylpyridine (1.0 eq) in 1,4-dioxane (0.5 M).
-
Add SeO₂ (1.2 eq).[1]
-
Reflux (100–110 °C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the methyl signal and appearance of the aldehyde peak.
-
Workup: Filter through a Celite pad to remove red selenium byproducts.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The aldehyde is prone to oxidation; minimize air exposure.[1]
Alternative (Radical Halogenation): If SeO₂ traces are problematic for downstream biology:
-
Radical bromination of the methyl group using NBS (2.1 eq) and AIBN (cat.) in CCl₄ or Trifluorotoluene to form the gem-dibromide.[1]
-
Hydrolysis with AgNO₃/H₂O or CaCO₃/H₂O reflux to yield the aldehyde.[1]
Experimental Workflow Diagram
The following diagram illustrates the synthesis logic and the orthogonal reactivity pathways.
Caption: Synthesis pathway from 2-amino-6-picoline and the "Reactivity Triad" of the target scaffold.
Handling & Safety Guidelines
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Specific Fluoropyridine Risk: Fluorinated pyridines can possess enhanced lipophilicity, increasing skin absorption rates.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Aldehyde Instability: The aldehyde group is susceptible to autoxidation to the carboxylic acid (5-bromo-6-fluoropyridine-2-carboxylic acid).[1]
-
Mitigation: Purify immediately before use or store as the acetal protected form if long-term storage is required.[1]
-
References
-
BenchChem. 5-Bromopyridine-2-carbaldehyde Properties and Reactions. Retrieved from BenchChem Database.[1] Link
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750149, 3-Bromo-6-fluoro-2-methylpyridine. Retrieved from PubChem.[1][3] Link
-
Google Patents. Preparation method of fluoropyridine compounds (CN102898358A). (2013).[1] Describes the synthesis of the methylated precursor. Link
-
Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[1][4] Journal of Medicinal Chemistry. Validates SeO2 oxidation protocols for pyridine-2-carbaldehydes. Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. Link
Sources
- 1. 3-Bromo-6-fluoro-2-methylpyridine | C6H5BrFN | CID 17750149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
